(R)-Piperazine-2-carbonitrile (R)-Piperazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1217839-54-7
VCID: VC0059423
InChI: InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2/t5-/m0/s1
SMILES: C1CNC(CN1)C#N
Molecular Formula: C5H9N3
Molecular Weight: 111.148

(R)-Piperazine-2-carbonitrile

CAS No.: 1217839-54-7

Cat. No.: VC0059423

Molecular Formula: C5H9N3

Molecular Weight: 111.148

* For research use only. Not for human or veterinary use.

(R)-Piperazine-2-carbonitrile - 1217839-54-7

Specification

CAS No. 1217839-54-7
Molecular Formula C5H9N3
Molecular Weight 111.148
IUPAC Name (2R)-piperazine-2-carbonitrile
Standard InChI InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2/t5-/m0/s1
Standard InChI Key FXGJYEBAJZLAJX-YFKPBYRVSA-N
SMILES C1CNC(CN1)C#N

Introduction

Chemical Structure and Identification

Molecular Structure

(R)-Piperazine-2-carbonitrile consists of a six-membered piperazine ring (a heterocyclic compound with two nitrogen atoms at opposite positions) with a carbonitrile group (-C≡N) attached at the 2-position. The compound has one stereocenter at the carbon bearing the nitrile group, with the R configuration specifying the three-dimensional arrangement of atoms around this chiral center . The piperazine ring typically adopts a chair conformation, which is characteristic of six-membered rings with nitrogen atoms at the 1 and 4 positions.

Chemical Identifiers

The following table presents the key chemical identifiers for (R)-Piperazine-2-carbonitrile:

IdentifierValue
CAS Number1217839-54-7
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
IUPAC Name(2R)-piperazine-2-carbonitrile
InChIInChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2/t5-/m0/s1
InChIKeyFXGJYEBAJZLAJX-YFKPBYRVSA-N
SMILESC1CNC@HC#N
PubChem CID44630601

The compound has several synonyms, including (R)-Piperazine-2-carbonitrile, (2R)-Piperazine-2-carbonitrile, and 2-Piperazinecarbonitrile, (2R)- .

Physical and Chemical Properties

Computed Properties

Based on the available data, (R)-Piperazine-2-carbonitrile exhibits the following physical and chemical properties:

PropertyValueReference
Molecular Weight111.15 g/mol
XLogP3-AA-1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Exact Mass111.079647300 Da
Topological Polar Surface Area47.9 Ų
Heavy Atom Count8
Formal Charge0
Complexity112

The negative XLogP3 value (-1) indicates that the compound is hydrophilic and likely has good water solubility . The presence of two hydrogen bond donors and three hydrogen bond acceptors suggests potential for hydrogen bonding interactions with other molecules or biological targets, which may be relevant for pharmaceutical applications.

Structural Characteristics

(R)-Piperazine-2-carbonitrile contains one defined atom stereocenter and zero undefined stereocenters . The compound has no rotatable bonds according to the computed properties, which indicates a relatively rigid structure . This rigidity may contribute to specific binding properties if the molecule is used in pharmaceutical research.

The topological polar surface area (TPSA) of 47.9 Ų suggests moderate polarity, which may influence its ability to cross biological membranes . The presence of the nitrile group (-C≡N) introduces a linear structural element with distinctive electronic properties, including a strong dipole moment, which can influence both the reactivity and bioactivity of the compound.

Related Compounds and Structural Analogs

Structural Relationships

According to database information, there are several compounds related to (R)-Piperazine-2-carbonitrile:

  • 3 compounds with the same connectivity

  • 8 compounds with the same parent and connectivity

  • 3 compounds with the same parent and exact structure

  • 2 mixtures, components, and neutralized forms

This suggests that (R)-Piperazine-2-carbonitrile belongs to a family of structurally related compounds that may share similar properties or applications.

Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives constitute an important class of compounds in medicinal chemistry. The piperazine ring structure provides a versatile scaffold for drug development, as evidenced by its presence in numerous pharmaceutical compounds .

The common pharmacological activity of piperazine derivatives as histamine receptor antagonists suggests that compounds like (R)-Piperazine-2-carbonitrile might also exhibit interactions with these or similar biological targets. The specific stereochemistry and nitrile functionality of (R)-Piperazine-2-carbonitrile may confer unique binding properties or reactivity that could be exploited in drug development or other applications.

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